Cas no 1443341-62-5 (1-(2-Methyl-4-(pentyloxy)phenyl)ethanone)

1-(2-Methyl-4-(pentyloxy)phenyl)ethanone structure
1443341-62-5 structure
Product name:1-(2-Methyl-4-(pentyloxy)phenyl)ethanone
CAS No:1443341-62-5
MF:C14H20O2
Molecular Weight:220.307404518127
CID:5714514
PubChem ID:91656776

1-(2-Methyl-4-(pentyloxy)phenyl)ethanone 化学的及び物理的性質

名前と識別子

    • 1-(2-Methyl-4-(pentyloxy)phenyl)ethanone
    • インチ: 1S/C14H20O2/c1-4-5-6-9-16-13-7-8-14(12(3)15)11(2)10-13/h7-8,10H,4-6,9H2,1-3H3
    • InChIKey: UPBPLVCNUSDRLH-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C(C)=O)=C(C)C=1)CCCCC

1-(2-Methyl-4-(pentyloxy)phenyl)ethanone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Crysdot LLC
CD12142341-1g
1-(2-Methyl-4-(pentyloxy)phenyl)ethanone
1443341-62-5 97%
1g
$437 2024-07-23
Crysdot LLC
CD12142341-5g
1-(2-Methyl-4-(pentyloxy)phenyl)ethanone
1443341-62-5 97%
5g
$1177 2024-07-23

1-(2-Methyl-4-(pentyloxy)phenyl)ethanone 関連文献

1-(2-Methyl-4-(pentyloxy)phenyl)ethanoneに関する追加情報

Chemical Profile of 1-(2-Methyl-4-(pentyloxy)phenyl)ethanone (CAS No. 1443341-62-5)

1-(2-Methyl-4-(pentyloxy)phenyl)ethanone, identified by the chemical compound code CAS No. 1443341-62-5, is a specialized organic molecule that has garnered attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a phenyl ring substituted with a pentyloxy group at the 4-position and a methyl group at the 2-position, along with an acetyl moiety at the 1-position, exhibits unique structural and functional properties that make it a subject of interest for various applications.

The molecular structure of 1-(2-Methyl-4-(pentyloxy)phenyl)ethanone contributes to its potential biological activity. The presence of an aromatic ring system enhances its interaction with biological targets, while the aliphatic chain and acetyl group introduce additional functional variability. Such structural features are often exploited in drug design to modulate pharmacokinetic and pharmacodynamic properties, aiming to improve therapeutic efficacy and reduce side effects.

In recent years, there has been a growing interest in developing novel compounds that can interact with biological pathways in innovative ways. 1-(2-Methyl-4-(pentyloxy)phenyl)ethanone has been studied for its potential role in modulating enzyme activity and receptor binding. Specifically, researchers have explored its interactions with enzymes involved in metabolic pathways and signaling cascades, which are critical for various physiological processes. The compound’s ability to influence these pathways makes it a promising candidate for further investigation in the development of therapeutic agents.

One of the key areas of research involving 1-(2-Methyl-4-(pentyloxy)phenyl)ethanone is its potential application in addressing neurological disorders. Studies have suggested that compounds with similar structural motifs may interact with neurotransmitter systems, potentially offering benefits in conditions such as cognitive impairment and neurodegenerative diseases. The phenyl ring and its substituents are thought to facilitate binding to specific receptors or enzymes, thereby modulating neuronal activity. This line of inquiry is particularly relevant given the increasing prevalence of neurological conditions worldwide.

Furthermore, the compound has been examined for its anti-inflammatory properties. Chronic inflammation is a hallmark of many diseases, including cardiovascular disorders, autoimmune conditions, and cancer. By targeting inflammatory pathways, 1-(2-Methyl-4-(pentyloxy)phenyl)ethanone may offer a mechanism to mitigate these conditions. Preliminary studies have indicated that the molecule can interfere with key inflammatory mediators, suggesting its potential as an anti-inflammatory agent. This aligns with broader trends in drug development, where targeting inflammation is recognized as a critical strategy for treating multiple diseases.

The synthesis of 1-(2-Methyl-4-(pentyloxy)phenyl)ethanone involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies have been employed to construct the complex molecular framework efficiently. Techniques such as palladium-catalyzed cross-coupling reactions and selective functional group transformations have been instrumental in achieving the desired product. The precision required in these synthetic processes underscores the importance of well-designed synthetic strategies in pharmaceutical research.

As research progresses, computational methods are increasingly being utilized to predict the biological activity of molecules like 1-(2-Methyl-4-(pentyloxy)phenyl)ethanone before experimental validation. Molecular modeling and virtual screening allow researchers to identify potential binding interactions with biological targets, thereby expediting the drug discovery process. These computational approaches complement traditional experimental methods, providing a more efficient pathway to identifying promising candidates for further development.

The safety profile of 1-(2-Methyl-4-(pentyloxy)phenyl)ethanone is another critical aspect that has been evaluated during its study. Toxicological assessments have been conducted to understand its potential adverse effects at various exposure levels. These studies aim to establish safe dosage ranges and identify any long-term risks associated with its use. A thorough understanding of safety parameters is essential for translating preclinical findings into clinical applications and ensuring patient safety.

In conclusion, 1-(2-Methyl-4-(pentyloxy)phenyl)ethanone (CAS No. 1443341-62-5) represents a significant area of interest in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its investigation across multiple therapeutic areas highlights its versatility as a chemical scaffold for drug development. As research continues to uncover new applications for this compound, it remains an important molecule to watch in the evolving landscape of medicinal chemistry.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm